1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-10-3-4-12(7-11(10)2)18-15(21)19-13-8-16-14-5-6-17-20(14)9-13/h3-9H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOPOMHPVLWIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 3,4-dimethylaniline with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrimidine core is shared among many derivatives, but substituents and linker groups critically influence activity:
Key Observations :
- Urea vs.
- Substituent Effects : The 3,4-dimethylphenyl group increases hydrophobicity relative to electron-withdrawing groups (e.g., chloro in ), which could enhance membrane permeability but reduce solubility .
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are prominent kinase inhibitors. For example:
- DDR1 Inhibitors: Ethynylbenzamide derivatives (e.g., from ) exhibit nanomolar potency (IC₅₀ = 1.2 nM) and oral bioavailability, attributed to the ethynyl group’s rigidity and π-π stacking .
- TRK Inhibitors : Fluorophenyl-pyrrolidinyl derivatives () show efficacy in cancer models due to strong hydrophobic interactions with TRK kinases .
- Target Compound : The urea group may mimic ATP’s adenine moiety, competing for kinase binding sites. However, the dimethylphenyl substituent’s bulkiness could limit binding to certain kinases compared to smaller groups .
Antimicrobial and Antifungal Activity
- highlights pyrazole-pyrimidine hybrids with antimicrobial activity, where electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance efficacy against Gram-positive bacteria .
- reports antifungal activity for hydroxyphenyl-substituted pyrazolo[1,5-a]pyrimidines, suggesting that polar groups improve interactions with fungal enzymes .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, and how are reaction conditions optimized?
The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine precursor with a substituted phenylurea derivative. Key steps include:
- Amine-isocyanate coupling : Reacting 3,4-dimethylphenylamine with a pyrazolo[1,5-a]pyrimidin-6-yl isocyanate intermediate under anhydrous conditions (e.g., in DMF or THF).
- Temperature control : Optimizing yields (60–80%) by maintaining temperatures between 0–25°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm, urea carbonyl at δ 155–160 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H] ~364.15 g/mol).
- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or DMF as stock solvents.
- Stability : Degrades under acidic/basic conditions (pH <4 or >10); store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can conflicting bioactivity data for pyrazolo[1,5-a]pyrimidine-urea derivatives be resolved?
Discrepancies in IC values (e.g., kinase inhibition assays) may arise from:
Q. What strategies improve the selectivity of this compound for kinase targets?
Q. How do reaction solvents and catalysts influence synthetic yields?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve urea coupling efficiency vs. non-polar solvents (toluene) .
- Catalysts : KHSO (10 mol%) accelerates cyclization steps in pyrazolo[1,5-a]pyrimidine synthesis, reducing reaction times from 24h to 6h .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies for similar derivatives?
Variations (e.g., ±5°C) may result from:
Q. How can conflicting cytotoxicity data in cell-based assays be addressed?
- Cell line variability : Test in multiple lines (e.g., HeLa vs. HEK293) to rule out lineage-specific effects .
- Metabolic interference : Use LC-MS to confirm compound stability in culture media over 48h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
